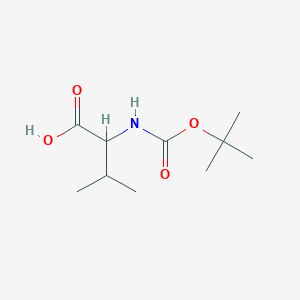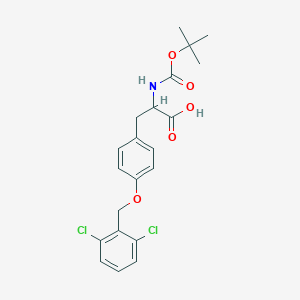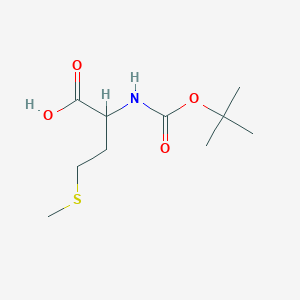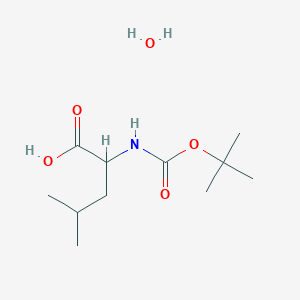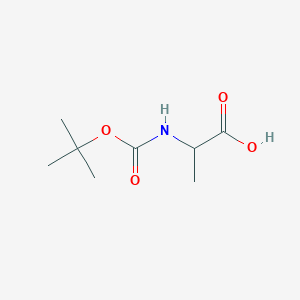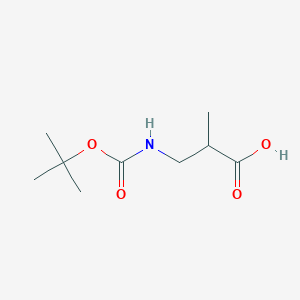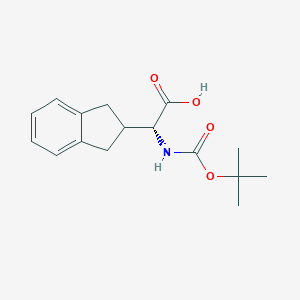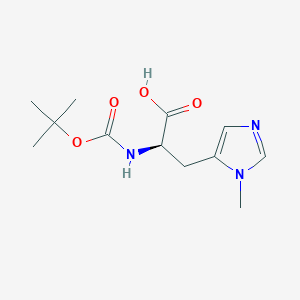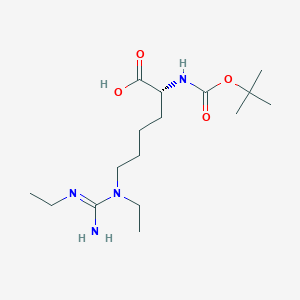
(S)-tert-Butyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(S)-tert-Butyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate” is a chemical compound with the CAS number 77215-54-4 .
Physical And Chemical Properties Analysis
This compound has a number of physicochemical properties. It has a high GI absorption, is not a BBB permeant, and is not a P-gp substrate . It is not an inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . The Log Kp (skin permeation) is -7.23 cm/s . The lipophilicity Log Po/w (iLOGP) is 2.72 . The water solubility Log S (ESOL) is -1.51, indicating that it is very soluble .Aplicaciones Científicas De Investigación
Peptide Synthesis
“Boc-L-dap-otbu” is a derivative of aspartic acid and is often used in peptide synthesis . The Boc group (tert-butoxycarbonyl) is a common protecting group used in peptide synthesis. It prevents unwanted side reactions from occurring during the synthesis process .
Ergogenic Supplements
Amino acids and their derivatives, such as “Boc-L-dap-otbu”, have been commercially used as ergogenic supplements . They influence the secretion of anabolic hormones, supply fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Drug Development
Peptides are gaining considerable attention as potential drugs . The so-called Fmoc/tBu solid-phase synthesis, which involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields, is the method of choice for the synthesis of these molecules in both research and industrial settings .
Green Chemistry
In the field of green chemistry, efforts are being made to replace hazardous solvents currently used in solid-phase peptide synthesis (SPPS) with greener alternatives . “Boc-L-dap-otbu” and similar compounds play a crucial role in these processes .
Material Science
“Boc-L-dap-otbu” and similar compounds are used in material science, particularly in the development of new polymers .
Analytical Chemistry
“Boc-L-dap-otbu” can be used as a reference compound in analytical chemistry, particularly in techniques such as chromatography .
Mecanismo De Acción
Target of Action
It is known that this compound is a derivative of alanine , an amino acid that plays a crucial role in protein synthesis and other metabolic processes.
Mode of Action
The compound (S)-tert-Butyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate is a Boc-protected amino acid . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base . This protection mechanism involves the attack of the nucleophilic amine to the electrophilic anhydride . The Boc group is stable towards most nucleophiles and bases .
Pharmacokinetics
It is soluble in methanol , which suggests it may have good bioavailability.
Action Environment
It is recommended to store the compound at 2-8°c , suggesting that temperature can affect its stability.
Propiedades
IUPAC Name |
tert-butyl (2S)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O4/c1-11(2,3)17-9(15)8(7-13)14-10(16)18-12(4,5)6/h8H,7,13H2,1-6H3,(H,14,16)/t8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLMUCDWKBWSQKO-QMMMGPOBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CN)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CN)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-tert-Butyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate | |
CAS RN |
77215-54-4 |
Source


|
| Record name | 3-Amino-N-((1,1-dimethylethoxy)carbonyl)-L-alanine 1,1-dimethylethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077215544 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-AMINO-N-((1,1-DIMETHYLETHOXY)CARBONYL)-L-ALANINE 1,1-DIMETHYLETHYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6PS84MV73 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


